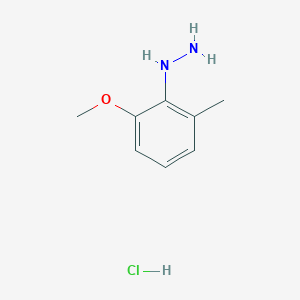![molecular formula C4H12ClNSSn B13990080 Ethanamine, 2-[(chlorodimethylstannyl)thio]- CAS No. 74058-33-6](/img/structure/B13990080.png)
Ethanamine, 2-[(chlorodimethylstannyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-[(chlorodimethylstannyl)thio]- is an organotin compound characterized by the presence of a tin atom bonded to a sulfur atom, which is further bonded to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanamine, 2-[(chlorodimethylstannyl)thio]- typically involves the reaction of ethanamine with chlorodimethylstannane in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as: [ \text{Ethanamine} + \text{Chlorodimethylstannane} \rightarrow \text{Ethanamine, 2-[(chlorodimethylstannyl)thio]-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Ethanamine, 2-[(chlorodimethylstannyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
Ethanamine, 2-[(chlorodimethylstannyl)thio]- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of ethanamine, 2-[(chlorodimethylstannyl)thio]- involves its interaction with molecular targets through its tin and sulfur atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The compound can also act as a ligand, coordinating with metal centers in catalytic processes.
Comparaison Avec Des Composés Similaires
Ethanamine, 2-[(dimethylstannyl)thio]-: Lacks the chlorine atom, leading to different reactivity and applications.
Ethanamine, 2-[(trimethylstannyl)thio]-: Contains an additional methyl group, affecting its steric and electronic properties.
Ethanamine, 2-[(chlorodimethylgermyl)thio]-: Substitutes tin with germanium, resulting in distinct chemical behavior.
Uniqueness: Ethanamine, 2-[(chlorodimethylstannyl)thio]- is unique due to the presence of the chlorodimethylstannyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications requiring precise control over chemical transformations.
Propriétés
Numéro CAS |
74058-33-6 |
|---|---|
Formule moléculaire |
C4H12ClNSSn |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2-[chloro(dimethyl)stannyl]sulfanylethanamine |
InChI |
InChI=1S/C2H7NS.2CH3.ClH.Sn/c3-1-2-4;;;;/h4H,1-3H2;2*1H3;1H;/q;;;;+2/p-2 |
Clé InChI |
FUTSAYGDMSTEAE-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(SCCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
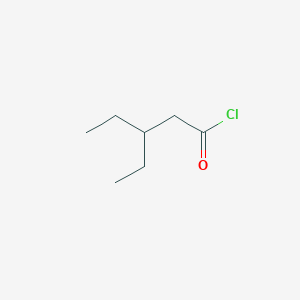

![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)
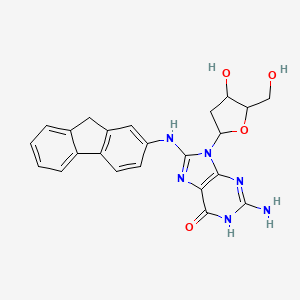
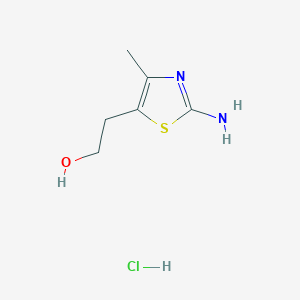
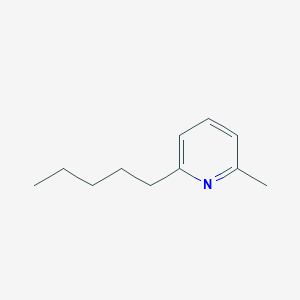
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)


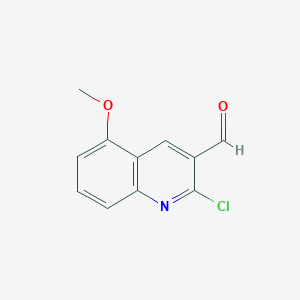
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

